molecular formula C11H12F3NO5S B7345038 2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide

カタログ番号 B7345038
分子量: 327.28 g/mol
InChIキー: BGNVZBVTLJHXDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promise in cancer treatment. This compound is designed to selectively target and kill cancer cells that are located in low-oxygen environments, which are commonly found in solid tumors. TH-302 has been studied extensively in preclinical and clinical trials, and the results have been promising.

作用機序

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide is a hypoxia-activated prodrug, which means that it is designed to be activated in low-oxygen environments. The compound is inactive in normal oxygen environments but is activated in hypoxic environments, which are commonly found in solid tumors. Once activated, this compound releases the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM), which selectively targets and kills cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective cytotoxic effect on cancer cells that are located in low-oxygen environments. The compound has been shown to induce DNA damage and apoptosis in cancer cells while sparing normal cells. In addition, this compound has been shown to inhibit tumor growth and metastasis in preclinical studies. This compound has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

実験室実験の利点と制限

One advantage of 2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide is that it selectively targets and kills cancer cells that are located in low-oxygen environments. This makes this compound an attractive candidate for the treatment of solid tumors. Another advantage is that this compound has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. However, one limitation of this compound is that it is a hypoxia-activated prodrug, which means that it is only effective in low-oxygen environments. This limits its use to solid tumors and may not be effective in treating other types of cancer.

将来の方向性

There are several future directions for 2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide. One direction is to further explore its effectiveness in the treatment of various types of cancer. Another direction is to explore its use in combination with other cancer treatments, such as immunotherapy. Additionally, there is potential for the development of new hypoxia-activated prodrugs that may be more effective than this compound. Finally, there is potential for the development of new imaging techniques that can better identify hypoxic regions in tumors, which would allow for more targeted and effective use of hypoxia-activated prodrugs like this compound.
Conclusion
This compound is a novel hypoxia-activated prodrug that has shown promise in cancer treatment. The compound selectively targets and kills cancer cells that are located in low-oxygen environments, which are commonly found in solid tumors. This compound has been extensively studied in preclinical and clinical trials and has shown promising results. The compound has been shown to inhibit tumor growth and metastasis, enhance the efficacy of other cancer treatments, and selectively target cancer cells while sparing normal cells. There are several future directions for this compound, including further exploration of its effectiveness in the treatment of various types of cancer and its use in combination with other cancer treatments.

合成法

The synthesis of 2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide involves the reaction of 3-hydroxycyclobutanone with 4-(trifluoromethoxy)benzenesulfonyl chloride. The resulting intermediate is then reacted with hydroxylamine to form the final product, this compound. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.

科学的研究の応用

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. The compound has shown promise in the treatment of pancreatic cancer, soft tissue sarcoma, and non-small cell lung cancer. In preclinical studies, this compound has been shown to selectively target and kill cancer cells that are located in low-oxygen environments, which are commonly found in solid tumors. This makes this compound an attractive candidate for the treatment of solid tumors.

特性

IUPAC Name

2-hydroxy-N-(3-hydroxycyclobutyl)-6-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO5S/c12-11(13,14)20-9-3-1-2-8(17)10(9)21(18,19)15-6-4-7(16)5-6/h1-3,6-7,15-17H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNVZBVTLJHXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NS(=O)(=O)C2=C(C=CC=C2OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。